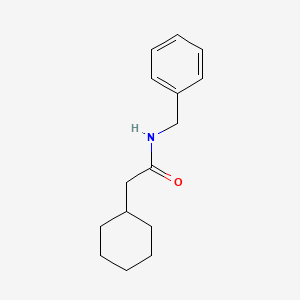
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine is a chemical compound that belongs to the class of organic compounds known as anilides. It is a synthetic compound that has been developed for use in scientific research.
Mécanisme D'action
The mechanism of action of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine involves the inhibition of a specific enzyme known as histone deacetylase. This enzyme is involved in the regulation of gene expression and is overexpressed in many types of cancer. Inhibition of this enzyme leads to changes in gene expression that can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine has been shown to have significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine in lab experiments is its potency and specificity. It has been shown to be a potent inhibitor of histone deacetylase and has a high selectivity for this enzyme. This makes it a valuable tool for studying the role of histone deacetylase in cancer and other diseases.
One of the limitations of using (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells. Careful dosing and monitoring are necessary to avoid toxicity in lab experiments.
Orientations Futures
There are several potential future directions for the use of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine in scientific research. One direction is the development of new derivatives of this compound with improved potency and selectivity for histone deacetylase. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic potential in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 3,5-dimethylphenylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the product is typically high, and the purity can be further improved through purification techniques such as column chromatography.
Applications De Recherche Scientifique
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine has been used in various scientific research applications. It has been found to be a potent inhibitor of a specific enzyme that is involved in the regulation of cell growth and proliferation. This enzyme is overexpressed in many types of cancer, and its inhibition has been shown to have therapeutic potential in the treatment of cancer.
Propriétés
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-6-12(2)8-14(7-11)18-10-13-4-5-16(19-3)15(17)9-13/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTFMIUCOYKXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=C(C=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)


![N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831894.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)

![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)
![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)